molecular formula C14H13N5O2S B10987046 N-(4-methoxyphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide

N-(4-methoxyphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide

Cat. No.: B10987046
M. Wt: 315.35 g/mol
InChI Key: YPUXKCTVHDFJJK-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is a synthetic organic compound that features a purine base linked to a methoxyphenyl group via a sulfanylacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Purine Derivative: The purine base is first functionalized to introduce a thiol group at the 6-position.

    Coupling Reaction: The thiol-functionalized purine is then reacted with 2-bromoacetamide to form the sulfanylacetamide linkage.

    Methoxyphenyl Introduction: Finally, the 4-methoxyphenyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the methoxyphenyl ring can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The methoxyphenyl group may enhance the compound’s binding affinity to certain proteins, modulating their activity. The sulfanylacetamide linkage provides stability and facilitates the compound’s cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-1-(9H-purin-6-yl)piperidine-4-carboxamide
  • N-[9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-β-D-arabinofuranosyl]-9H-purin-6-yl]benzamide

Uniqueness

N-(4-methoxyphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its solubility and bioavailability, while the purine base allows for specific interactions with nucleic acids and proteins.

Properties

Molecular Formula

C14H13N5O2S

Molecular Weight

315.35 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C14H13N5O2S/c1-21-10-4-2-9(3-5-10)19-11(20)6-22-14-12-13(16-7-15-12)17-8-18-14/h2-5,7-8H,6H2,1H3,(H,19,20)(H,15,16,17,18)

InChI Key

YPUXKCTVHDFJJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC=N3

Origin of Product

United States

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